

# Spectroscopic Profile of (1R,2S)-2-Amino-1,2-diphenylethanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the chiral amino alcohol, **(1R,2S)-2-Amino-1,2-diphenylethanol**. This compound is a valuable building block in asymmetric synthesis and drug development. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

### **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for (1R,2S)-2-Amino-1,2-diphenylethanol.

# Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)



Chemical Shift (δ)	Protons	Multiplicity	Assignment
7.27 - 7.16	10H	m	Aromatic (C <sub>6</sub> H <sub>5</sub> )
4.71	1H	d	СН-ОН
4.12	1H	d	CH-NH <sub>2</sub>
1.90	2H	s (broad)	NH <sub>2</sub> , OH

Note: The broad singlet at 1.90 ppm is characteristic of exchangeable protons (amine and hydroxyl) and may vary in chemical shift and intensity depending on concentration and solvent purity.

#### Table 2: <sup>13</sup>C NMR Spectroscopic Data

While a specific public domain source providing a complete list of <sup>13</sup>C NMR chemical shifts for **(1R,2S)-2-Amino-1,2-diphenylethanol** is not readily available, typical chemical shifts for similar structures suggest the following approximate ranges:

Chemical Shift (δ) ppm	Carbon
140 - 145	Quaternary Aromatic (C-ipso)
125 - 129	Aromatic (CH)
75 - 80	СН-ОН
60 - 65	CH-NH <sub>2</sub>

Note: Actual chemical shifts can be influenced by solvent and experimental conditions. It is recommended to acquire a <sup>13</sup>C NMR spectrum for the specific sample for accurate data.

#### Table 3: IR Spectroscopic Data (KBr Disc)



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 3500	Strong, Broad	O-H and N-H stretching
3000 - 3100	Medium	Aromatic C-H stretching
1580 - 1610	Medium	Aromatic C=C stretching
1450 - 1500	Medium	Aromatic C=C stretching
1050 - 1150	Strong	C-O stretching
690 - 770	Strong	Aromatic C-H bending (out-of- plane)

# Table 4: Mass Spectrometry Data (Electron Ionization -

EI)		
m/z	Relative Intensity (%)	Possible Fragment
213	-	[M] <sup>+</sup> (Molecular Ion)
106	100	[C <sub>6</sub> H <sub>5</sub> CHNH <sub>2</sub> ] <sup>+</sup>
107	9.6	[C <sub>6</sub> H <sub>5</sub> CHOH] <sup>+</sup>
79	19.5	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
77	8.1	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> fragment

Note: The fragmentation pattern can vary depending on the ionization method used.

# **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted and optimized based on the specific instrumentation and sample characteristics.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

• Sample Preparation: Dissolve approximately 5-10 mg of (1R,2S)-2-Amino-1,2-diphenylethanol in about 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a standard 5 mm



NMR tube.

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  - Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
  - Reference the spectrum to the residual solvent peak of CDCl<sub>3</sub> (δ 7.26 ppm).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of <sup>13</sup>C.
  - Reference the spectrum to the CDCl<sub>3</sub> solvent peak (δ 77.16 ppm).

#### Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind a small amount (1-2 mg) of (1R,2S)-2-Amino-1,2-diphenylethanol with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Place the mixture in a pellet-pressing die and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:



- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- Typically, data is collected in the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.
- The final spectrum is presented in terms of transmittance or absorbance.

#### Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of (1R,2S)-2-Amino-1,2-diphenylethanol in a
  volatile organic solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization El or Electrospray Ionization ESI).
- Data Acquisition (El Mode):
  - Introduce the sample into the ion source (a direct insertion probe may be used for solid samples).
  - Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
  - The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
  - A mass spectrum is generated, plotting ion intensity against m/z.

#### **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(1R,2S)-2-Amino-1,2-diphenylethanol**.





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Caption: General workflow for spectroscopic analysis.







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